molecular formula C24H21FN4OS B11137520 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B11137520
M. Wt: 432.5 g/mol
InChI Key: IPWGLLWKVWCEIU-QNGOZBTKSA-N
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Description

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group to the pyrazole ring. This is typically done through a nucleophilic aromatic substitution reaction.

    Formation of the Thiazolone Ring: The thiazolone ring is formed by reacting a thioamide with an α-haloketone under basic conditions.

    Coupling of the Pyrazole and Thiazolone Rings: The final step involves coupling the pyrazole and thiazolone rings through a condensation reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and thiazolone moieties.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the thiazolone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one lies in its specific substitution pattern and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro- or bromo-substituted analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C24H21FN4OS/c25-19-11-9-17(10-12-19)22-18(16-29(27-22)20-7-3-1-4-8-20)15-21-23(30)26-24(31-21)28-13-5-2-6-14-28/h1,3-4,7-12,15-16H,2,5-6,13-14H2/b21-15-

InChI Key

IPWGLLWKVWCEIU-QNGOZBTKSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/S2

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)S2

Origin of Product

United States

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